molecular formula C10H13NO4S B3087860 methyl 2-(N-methyl-N-phenylsulfamoyl)acetate CAS No. 117765-67-0

methyl 2-(N-methyl-N-phenylsulfamoyl)acetate

Cat. No. B3087860
M. Wt: 243.28 g/mol
InChI Key: ISBNXFKJCNZPLM-UHFFFAOYSA-N
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Description

“Methyl 2-(N-methyl-N-phenylsulfamoyl)acetate” is a chemical compound with the molecular formula C10H13NO4S . It is also known by other names such as “methyl { [methyl (phenyl)amino]sulfonyl}acetate” and "(Methyl-phenyl-sulfamoyl)-acetic acid methyl ester" .


Synthesis Analysis

The synthesis of “methyl 2-(N-methyl-N-phenylsulfamoyl)acetate” involves the reaction of N-methylaniline with methyl 2-(chlorosulfonyl)acetate . The reaction is carried out in dichloromethane at 0°C, and the mixture is stirred at room temperature for 18 hours . The resulting mixture is then quenched with saturated aqueous NH4Cl solution and extracted with EtOAc .


Molecular Structure Analysis

The molecular structure of “methyl 2-(N-methyl-N-phenylsulfamoyl)acetate” consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 243.05700 .


Physical And Chemical Properties Analysis

“Methyl 2-(N-methyl-N-phenylsulfamoyl)acetate” has a molecular weight of 243.28000 . Other physical and chemical properties such as its density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Reactivity and Synthesis

  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate has been identified as a very efficient source of difluorocarbene, showing comparable reactivity to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) under high concentration and temperature conditions (Eusterwiemann, Martínez, & Dolbier, 2012).

Chemical Properties and Analysis

  • A study on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, characterized by various techniques including XRD and NMR, highlighted the importance of theoretical calculations in understanding the chemical properties and reactivity of such compounds (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).

Potential Applications in CO2 Capture

  • The use of ionic liquids, including N-methyl-2-hydroxyethylammonium acetate, for CO2 capture and natural gas sweetening has been a subject of intense research, indicating potential applications in environmental and energy sectors (Mattedi, Carvalho, Coutinho, Alvarez, & Iglesias, 2011).

Role in Synthesis of Biologically Active Compounds

  • Compounds like methyl 2-(thiazol-2-ylcarbamoyl)acetate are used as starting materials in the synthesis of various derivatives with potential biological activities, such as antihypertensive α-blocking agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Safety And Hazards

The safety and hazards associated with “methyl 2-(N-methyl-N-phenylsulfamoyl)acetate” are not well-documented in the literature. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

methyl 2-[methyl(phenyl)sulfamoyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-11(9-6-4-3-5-7-9)16(13,14)8-10(12)15-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBNXFKJCNZPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(N-methyl-N-phenylsulfamoyl)acetate

Synthesis routes and methods

Procedure details

Chlorine gas was passed through a suspension of 230 g of ice, CH2Cl2 (457 ml) and methyl thioglycolate (86 ml, 942 mmol), cooling with an ice/water bath to maintain an internal temperature below 30° C. After approximately six hours, the yellow/green color of the dissolved chlorine persisted for 30 minutes after gas flow was stopped and passing additional chlorine gas was no longer exothermic. The cooling bath was then removed and the biphasic mixture was allowed to stir at ambient temperature for 1 h before being sparged with nitrogen for 20 minutes. The layers were then separated and the organic phase was dried over Na2SO4, filtered and concentrated under reduced pressure to provide the intermediate methyl (chlorosulfonyl)acetate (160 g, 927 mmol) as a yellow oil. A portion of the intermediate methyl (chlorosulfonyl)acetate (100 g, 579 mmol) was added dropwise as a solution in CH2Cl2 (290 ml) to a stirring −15° C. solution of N-methylaniline (124 g, 1159 mmol) dissolved in CH2Cl2 (290 ml). The rate of addition was adjusted to maintain the internal temperature below 5° C. After the addition was complete, the reaction mixture was allowed to warm to room temperature over the course of 2 h and 1 M HCl (1000 mL) was added and the aqueous phase was extracted with dichloromethane (2×500 mL). The combined organics were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The resulting oil was seed crystallized to afford a brown solid. Recrystallization from hot ethanol (320 mL) provided the title compound as an off-white solid. 1H NMR (600 MHz, DMSO-D6) δ 7.40 (m, 4H); 7.31 (m, 1H); 4.30 (s, 2H); 3.65 (s, 3H); 3.26 (s, 3H). LRMS (APCI) calculated for C25H21N4O3S [M+H]+, 244.1; found 244.0.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
290 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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